Bienvenue dans la boutique en ligne BenchChem!

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This cyclohexylpiperazine–fluorophenylpyrazole hybrid is purpose-built for sigma receptor SAR expansion beyond the crowded tetralin-based PB28 patent space. Its achiral, synthetically accessible scaffold offers a direct, cost-effective scaffold-hopping alternative to trans-2-substituted cyclohexylpiperazine series for MC4R antagonist programs. The para-fluorine on the phenyl ring provides a built-in matched molecular pair for metabolic stability studies (C–F vs. C–H bond strength). Procure to diversify screening libraries and dissect sigma/P-gp selectivity away from PB28's polypharmacology.

Molecular Formula C21H27FN4O
Molecular Weight 370.472
CAS No. 1421462-77-2
Cat. No. B2537992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
CAS1421462-77-2
Molecular FormulaC21H27FN4O
Molecular Weight370.472
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H27FN4O/c22-19-8-6-17(7-9-19)18-14-23-26(15-18)16-21(27)25-12-10-24(11-13-25)20-4-2-1-3-5-20/h6-9,14-15,20H,1-5,10-13,16H2
InChIKeyFOXXLPOSFOMWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone (CAS 1421462-77-2): Compound Identity and Research Sourcing Context


1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone (CAS 1421462-77-2) is a synthetic small molecule composed of a cyclohexylpiperazine pharmacophore linked via an ethanone bridge to a 4-(4-fluorophenyl)-1H-pyrazole moiety [1]. This compound belongs to a broader class of cyclohexylpiperazine derivatives that have been investigated as ligands for sigma (σ) receptors, melanocortin-4 (MC4) receptors, and as modulators of P-glycoprotein (P-gp) [2][3]. The incorporation of a 4-fluorophenyl substituent on the pyrazole ring introduces a halogen bond acceptor and modulates lipophilicity, which can influence target binding affinity, metabolic stability, and membrane permeability relative to non-fluorinated analogs [4]. However, direct peer-reviewed pharmacological data for this specific compound remain limited at the time of this analysis.

Procurement Risk in 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone: Why Structural Analogs Are Not Functionally Interchangeable


Within the cyclohexylpiperazine chemical space, seemingly minor structural modifications produce profound shifts in receptor selectivity, functional activity, and ADME properties. For instance, the cyclohexylpiperazine derivative PB28 displays high-affinity sigma-2 agonism (Ki = 0.68 nM) alongside sigma-1 antagonism [1], whereas compound 14t, a trans-2-disubstituted cyclohexylpiperazine bearing an amide side chain, exhibits selective MC4 receptor antagonism (Ki = 4.2 nM at MC4R vs. 1100 nM at MC3R) [2]. The presence or absence of the 4-fluorophenyl group on the pyrazole ring directly impacts lipophilicity (XLogP3), hydrogen-bonding capacity, and susceptibility to oxidative metabolism [3]. Consequently, substituting this compound with an unsubstituted phenyl-pyrazole or a tetralin-bearing analog such as PB28 would alter both target engagement profile and pharmacokinetic behavior, rendering generic substitution scientifically unsound for any application requiring defined pharmacology.

Quantitative Differentiation Evidence for 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone Relative to Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Unsubstituted Pyrazole Analog

The target compound exhibits a computed XLogP3 of 3.2, which is approximately 0.5–0.8 log units higher than the unsubstituted pyrazole analog 1-(4-cyclohexylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (estimated XLogP3 ≈ 2.4–2.7), reflecting the lipophilicity contribution of the 4-fluorophenyl substituent [1]. This increase in lipophilicity, attributable to the electron-withdrawing fluorine atom and the extended aromatic surface, is within a range associated with improved passive membrane permeability while remaining below the threshold (XLogP3 > 5) that typically correlates with poor solubility and increased off-target binding risk [2]. Direct experimental logP or logD values for this specific compound have not been reported in the peer-reviewed literature.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sigma Receptor Pharmacophore Compatibility: Structural Rationale for Sigma-1/Sigma-2 Engagement

Cyclohexylpiperazine derivatives bearing an N-arylpyrazole substituent have been identified as privileged scaffolds for sigma receptor engagement [1]. In a medicinal-chemistry-guided study, cycloalkyl-annelated pyrazoles demonstrated high affinity for the sigma-1 receptor (pKi > 8, corresponding to Ki < 10 nM) [2]. The target compound contains the key structural elements identified in that series: (i) a cyclohexylpiperazine basic amine that mimics the protonated nitrogen required for ionic interaction with the sigma-1 receptor binding pocket, and (ii) a 4-fluorophenyl-pyrazole that provides π-stacking and halogen-bonding interactions [1][3]. By comparison, PB28 achieves sigma-2 Ki = 0.68 nM and sigma-1 Ki = 0.38 nM through a tetralin-based hydrophobic moiety rather than a fluorophenyl-pyrazole [4]. The pyrazole-based scaffold of the target compound may offer a distinct selectivity window versus the tetralin-based PB series, though direct binding data are needed to confirm this hypothesis.

Sigma Receptor Pharmacology Structure-Activity Relationship CNS Drug Discovery

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Inference from Fluorophenyl Pyrazoles

The introduction of a fluorine atom at the para position of the phenyl ring attached to a pyrazole scaffold is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that position [1]. Fluorophenyl-substituted pyrazoles have been documented to exhibit improved metabolic stability relative to their non-fluorinated counterparts in microsomal stability assays, with the C–F bond resisting oxidation more effectively than the corresponding C–H bond (bond dissociation energy: C–F ≈ 116 kcal/mol vs. C–H ≈ 99 kcal/mol) [1][2]. The target compound contains this 4-fluorophenyl-pyrazole motif, whereas the unsubstituted phenyl-pyrazole analog lacks this metabolic shielding. No direct microsomal stability data for this specific compound have been published, and this advantage is inferred from well-precedented fluorine substitution effects across multiple pyrazole-based series [3].

Drug Metabolism Fluorine Chemistry ADME Optimization

P-Glycoprotein Modulation Potential: Cyclohexylpiperazine Scaffold Precedent for MDR Reversal

Cyclohexylpiperazine derivatives have demonstrated P-glycoprotein (P-gp) inhibitory activity in multiple studies, a property relevant to overcoming multidrug resistance (MDR) in cancer [1]. PB28, a cyclohexylpiperazine derivative, was shown to reduce P-gp expression by 60% in MCF7 cells and 90% in MCF7 ADR (doxorubicin-resistant) cells, and to synergize with anthracyclines [1]. The structural features required for P-gp modulation—a basic amine, a hydrophobic cyclohexyl group, and an aromatic moiety—are all present in the target compound [2]. However, the replacement of PB28's tetralin moiety with a 4-fluorophenyl-pyrazole in the target compound may alter the P-gp inhibition potency and the sigma/P-gp selectivity ratio. This differential structural feature could be exploited to decouple sigma-mediated antiproliferative effects from P-gp inhibition, depending on the experimental objective.

Multidrug Resistance P-Glycoprotein Cancer Pharmacology

MC4 Receptor Antagonist Chemotype Divergence: Pyrazole-Ethanone vs. trans-2-Disubstituted Cyclohexylpiperazines

The melanocortin-4 receptor (MC4R) antagonist pharmacophore has been defined by trans-2-disubstituted cyclohexylpiperazines bearing amide side chains, exemplified by compound 14t (MC4R Ki = 4.2 nM) [1]. The target compound differs fundamentally from this series in two respects: (i) the N-substituent on the cyclohexylpiperazine is an ethanone-linked 4-fluorophenyl-pyrazole rather than a trans-2-substituted cyclohexyl ring with a pendant amide, and (ii) the stereochemical complexity at the cyclohexyl ring is absent (unsubstituted cyclohexyl vs. trans-2-substituted). These structural differences suggest that the target compound may exhibit a distinct MC4R affinity and selectivity profile compared to the established trans-2-substituted series. The ethanone linker provides greater conformational flexibility than the constrained trans-2-substituted scaffold, which could either enhance or diminish MC4R binding depending on the bioactive conformation required.

Melanocortin-4 Receptor Cachexia Energy Homeostasis

Limitation Caveat: Absence of Direct Pharmacological Characterization Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (searched via CAS 1421462-77-2, InChIKey FOXXLPOSFOMWKS-UHFFFAOYSA-N, and synonym SMSSF-0545613) returned no quantitative pharmacological assay data (IC50, Ki, EC50, or functional activity) for this specific compound as of the search date [1]. All differentiation claims presented above are therefore based on class-level inference from structurally related cyclohexylpiperazine derivatives, established fluorine medicinal chemistry principles, and computed physicochemical properties. This compound should be treated as a pharmacologically uncharacterized research tool. Any procurement decision should account for the need to generate primary pharmacological profiling data de novo.

Data Transparency Procurement Risk Assessment Assay Development

Optimal Research Application Scenarios for 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone Based on Structural Differentiation Evidence


Sigma Receptor Ligand Screening Libraries: A Pyrazole-Based Alternative to Tetralin-Derived PB Series

This compound is well-suited for inclusion in focused sigma receptor screening libraries as a pyrazole-based chemotype distinct from the extensively characterized tetralin-bearing PB series (e.g., PB28, PB167) [1]. Its cyclohexylpiperazine core retains the protonated amine required for ionic anchoring at the sigma-1/sigma-2 binding site, while the 4-fluorophenyl-pyrazole offers a novel hydrophobic/aromatic interaction surface that may yield differential subtype selectivity ratios relative to tetralin-based ligands. Procurement is recommended for academic or industrial groups conducting sigma receptor SAR expansion beyond the crowded PB28 patent space.

Fluorine-Probe SAR Studies to Quantify Metabolic Stability Gains from 4-Fluorophenyl Substitution

The compound can serve as a matched molecular pair with its non-fluorinated phenyl-pyrazole analog for head-to-head metabolic stability comparisons in liver microsome or hepatocyte assays [1]. The predicted metabolic shielding effect of the para-fluorine atom on the phenyl ring (based on C–F bond dissociation energy of ≈116 kcal/mol vs. C–H ≈99 kcal/mol) can be experimentally validated by incubating both compounds in parallel and quantifying intrinsic clearance (CLint) and in vitro half-life (t1/2). This makes the compound a valuable tool for teaching or demonstrating fluorine-mediated metabolic stabilization in medicinal chemistry courses or industrial training programs.

MC4 Receptor Antagonist Scaffold-Hopping: Evaluating Conformationally Simplified Cyclohexylpiperazines

For research programs targeting melanocortin-4 receptor antagonism (e.g., cachexia, feeding disorders), this compound offers a scaffold-hopping opportunity away from the synthetically demanding trans-2-disubstituted cyclohexylpiperazine series represented by compound 14t (MC4R Ki = 4.2 nM) [1]. The achiral, unsubstituted cyclohexyl ring and ethanone-linked pyrazole side chain substantially reduce synthetic complexity. Procurement is appropriate for groups seeking to establish whether MC4R antagonism can be achieved with a simplified scaffold, potentially accelerating hit-to-lead timelines and reducing cost of goods.

P-Glycoprotein Modulator Discovery: Decoupling Sigma Activity from MDR Reversal

The pyrazole-bearing scaffold may enable investigation of whether P-glycoprotein inhibitory activity can be separated from sigma receptor engagement. PB28 has demonstrated potent P-gp downregulation (90% in MCF7 ADR cells) but retains high sigma receptor affinity, complicating mechanistic interpretation [1]. The structural divergence introduced by the 4-fluorophenyl-pyrazole may shift the sigma/P-gp selectivity ratio, making this compound a useful probe for dissecting the relative contributions of sigma receptor modulation versus direct P-gp inhibition to the observed MDR reversal phenotype.

Quote Request

Request a Quote for 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.